2-(5-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione

Medicinal chemistry Drug-likeness Permeability

Researchers often face inconsistent cross-coupling yields when using pyridyl-isothiazolidine building blocks due to unverified regioisomer reactivity. This 5-bromo-2-pyridyl sultam (CAS 1515979-60-8) is supplied at 95% purity with documented QC (NMR, HPLC), ensuring reliable performance in Pd-catalyzed diversifications. - Intermediate Br reactivity: more efficient than 3-bromo, less prone to side reactions than 2-bromo isomers. - Fragment-optimized: LogP 1.38, TPSA 50.27 Ų, suitable for high-concentration aqueous screening. - Recognized sultam pharmacophore core for PTP1B, CDK, and BET inhibitor programs.

Molecular Formula C8H9BrN2O2S
Molecular Weight 277.14 g/mol
Cat. No. B13251687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione
Molecular FormulaC8H9BrN2O2S
Molecular Weight277.14 g/mol
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=NC=C(C=C2)Br
InChIInChI=1S/C8H9BrN2O2S/c9-7-2-3-8(10-6-7)11-4-1-5-14(11,12)13/h2-3,6H,1,4-5H2
InChIKeyAJBIPEURNYHZFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione: Structural Identity and Classification


2-(5-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione (CAS 1515979-60-8) is a heterocyclic small molecule belonging to the isothiazolidine 1,1-dioxide (cyclic sulfonamide/sultam) class, bearing a 5-bromo-2-pyridyl substituent at the N-2 position . The compound has the molecular formula C₈H₉BrN₂O₂S and a molecular weight of 277.14 g/mol . It is primarily supplied as a research-grade building block (typical purity 95%) for medicinal chemistry and chemical biology applications, with the bromine atom serving as a synthetic handle for further derivatisation via cross-coupling chemistry . No dedicated biological activity data have been published for this exact compound at the time of this analysis; differentiation is therefore based on quantifiable structural and physicochemical parameters relative to its closest analogs.

1
Medicinal chemistry building block: Heterocyclic scaffold with bromopyridyl handle for library synthesis.
2
Cross-coupling ready: 5‑bromo‑2‑pyridyl substitution provides balanced reactivity for palladium‑catalysed couplings.
3
Sultam polarity control: 1,1‑dioxide moiety increases TPSA and H‑bond acceptors, supporting aqueous assay compatibility.

Why Generic Substitution with In-Class Analogs Is Not Reliable


Within the N-pyridyl-isothiazolidine 1,1-dioxide family, seemingly minor positional variations—bromine at the 3-, 4-, 5-, or 6-position of the pyridine ring, or the presence/absence of the 1,1-dioxide group—produce measurable differences in polarity, hydrogen-bonding capacity, and electronic character that directly impact reactivity in cross-coupling, solubility in assay media, and molecular recognition by biological targets [1]. Generic substitution without verifying these parameters risks failed reactions, irreproducible screening results, and wasted synthesis cycles. The quantitative evidence below establishes where this specific regioisomer and oxidation state diverges from its closest alternatives.

Non‑dioxide thiazolidine analogs
Approximately 100‑fold higher lipophilicity shifts solubility and assay behaviour; direct replacement without verification may compromise aqueous‑phase experiments.
Bromine positional isomers (3‑, 4‑, 6‑bromo)
Cross‑coupling reactivity follows 2‑Br > 4‑Br > 3‑Br; a regioisomer change can alter conversion kinetics and by‑product profiles.
Absence of the 1,1‑dioxide group
Removes key hydrogen‑bond acceptors and lowers TPSA, which may shift target‑recognition patterns in biochemical screens relative to the sultam core.

Quantitative Differentiation Evidence vs. Closest Analogs


Topological Polar Surface Area and Hydrogen-Bond Acceptor Count

The 1,1-dioxide functional group on the thiazolidine ring of the target compound confers a significantly larger topological polar surface area (TPSA = 50.27 Ų) and three hydrogen-bond acceptor (HBA) sites compared with the non-dioxide analog 3-(5-bromopyridin-2-yl)thiazolidine (TPSA ≈ 21.7 Ų, HBA = 1) . This ~2.3-fold increase in TPSA directly influences passive membrane permeability and aqueous solubility profiles, making the dioxide derivative more suitable for applications requiring lower logD and reduced non-specific binding.

TPSA & HBA comparison
Context‑dependent
TPSA 50.27 Ų (HBA 3) vs. 21.7 Ų (HBA 1)
Δ +28.6 Ų
Higher polarity may improve aqueous solubility and reduce non‑specific binding.
Computed values; experimental confirmation not yet available.
Medicinal chemistry Drug-likeness Permeability Solubility

Lipophilicity and the Impact of the 1,1-Dioxide Moiety

The target compound exhibits a computed LogP of 1.384 (clogP 1.07 by another method), markedly lower than the non-dioxide analog 3-(5-bromopyridin-2-yl)thiazolidine (LogP ≈ 3.51) . This ΔLogP of approximately −2.1 log units indicates that the dioxide derivative is roughly 100-fold more hydrophilic, which translates to better aqueous solubility and potentially different tissue distribution profiles. The 5-bromo regioisomeric dioxide series (5-(2-pyridyl), 5-(3-pyridyl), 5-(4-pyridyl)) all share similar LogP values (~1.38), confirming that the lipophilicity shift is driven by the dioxide moiety rather than bromine position .

Lipophilicity shift
Context‑dependent
LogP 1.38 vs. 3.51
Δ −2.1 log units (~100‑fold)
Lower lipophilicity supports assay compatibility under aqueous conditions.
Consistent across multiple prediction methods; verify with experimental logD.
Lipophilicity ADME LogP Drug design

Bromine Regioisomerism and Cross-Coupling Reactivity

The target compound carries bromine at the 5-position of the pyridine ring (para to the ring nitrogen). Among halopyridine regioisomers, the intrinsic reactivity toward nucleophilic aromatic substitution and metal-catalyzed cross-coupling follows the order 2-Br > 4-Br > 3-Br, driven by the electron-withdrawing effect of the pyridine nitrogen [1]. The 5-bromo-2-pyridyl system places the bromine at a position where mesomeric withdrawal by the nitrogen is less direct than in the 2-bromo isomer but more activating than the 3-bromo (meta) isomer [2]. This intermediate reactivity offers a practical balance: sufficient activation for efficient Suzuki-Miyaura and Negishi couplings while avoiding the rapid oxidative addition that can lead to competing protodebromination observed with 2-bromopyridines under some conditions [3].

Cross‑coupling reactivity
Class‑level inference
5‑bromo‑2‑pyridyl: intermediate reactivity; order 2‑Br > 4‑Br > 3‑Br
Balanced activation enables efficient coupling with reduced protodebromination risk.
Inferred from halopyridine literature; not measured on the dioxide scaffold.
Cross-coupling Regioselectivity SAR Medicinal chemistry

Purity Benchmarking and Multi-Vendor Availability

The target compound is commercially available at 95% purity (HPLC) from multiple independent vendors with full analytical characterisation (NMR, HPLC, GC) . In contrast, the non-dioxide analog 3-(5-bromopyridin-2-yl)thiazolidine is offered at 97% purity from a single major supplier , and several regioisomeric dioxide analogs (e.g., 2-(6-bromopyridin-2-yl)- and 2-(4-bromopyridin-2-yl)- derivatives) are listed primarily through screening-compound aggregators with variable purity documentation [1]. For procurement decisions where batch-to-batch reproducibility and validated purity are non-negotiable, the availability of at least two competing vendor sources with disclosed QC data reduces supply-chain risk.

Purity & vendor coverage
Reported
Multi‑vendor sourcing supports supply‑chain reliability and independent QC verification.
Availability as of May 2026; confirm current certificates of analysis.
Quality control Procurement Reproducibility Analytical chemistry

Highest-Confidence Application Scenarios


Suzuki-Miyaura Library Synthesis with Balanced Bromide Reactivity

The 5-bromo-2-pyridyl substituent provides an intermediate reactivity profile in palladium-catalysed cross-coupling that is more forgiving than the highly activated 2-bromo isomer yet more efficient than the sluggish 3-bromo isomer . This makes the target compound a preferred building block for generating diverse N-pyridyl-isothiazolidine 1,1-dioxide libraries via Suzuki-Miyaura diversification, where consistent conversion across multiple boronic acid/ester partners is required for SAR integrity .

Fragment-Based Drug Discovery with Favorable Lipophilicity

With a computed LogP of 1.38 and TPSA of 50.27 Ų, the target compound falls within the Rule of Three (Ro3) fragment space (MW < 300, LogP ≤ 3, HBA ≤ 4) . Its superior aqueous solubility potential relative to the non-dioxide analog (LogP 3.51) reduces the risk of assay interference from aggregation and non-specific binding, making it suitable for fragment screening campaigns where high-concentration aqueous stock solutions are required .

Sultam-Containing Probe Design for Protein Targets

The isothiazolidine 1,1-dioxide (sultam) core is a recognised pharmacophore in inhibitors of PTP1B, CDK1/2, and BET bromodomains . Although no target-specific data exist for the exact compound, its physicochemical properties (HBA = 3, TPSA = 50.27 Ų, LogP = 1.38) align with the profile of published sultam-containing probe molecules . The 5-bromo handle allows late-stage diversification to explore binding pockets without altering the core pharmacophore's hydrogen-bonding geometry [1].

Reference Standard for Regioisomeric Purity Assessment

Because the target compound is available at 95% purity from multiple vendors with documented QC (NMR, HPLC), and its regioisomeric dioxide analogs (3-pyridyl, 4-pyridyl, 6-pyridyl) can be sourced separately, this compound can serve as a reference standard for developing HPLC or UPLC methods that resolve bromopyridyl regioisomers in reaction monitoring or purity assays . The distinct retention time and UV/Vis absorbance of the 5-bromo-2-pyridyl regioisomer, relative to its isomers, enables method specificity validation .

Application
Selection Property
Validation Focus
Suzuki‑Miyaura library synthesis
Intermediate bromide reactivity (between 2‑Br and 4‑Br)
Conversion consistency across boronic acid partners
Fragment‑based screening
Lower lipophilicity and higher TPSA
Aqueous solubility and aggregation mitigation
Sultam‑based probe design
Sultam core with synthetic handle
Binding‑site diversification via cross‑coupling
Regioisomeric purity reference
Documented purity and regioisomer availability
HPLC method specificity for bromopyridyl isomers
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